ethyl 3'-(4-bromophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a phthalazine ring fused with a thiadiazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.
Formation of Hydrazine Derivatives: The treatment of the pyrazol-4-yl ethanone with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords hydrazine derivatives.
Cyclization: The hydrazine derivatives undergo cyclization with hydrazonoyl chloride derivatives to form the thiadiazole ring.
Spiro Compound Formation: The final step involves the formation of the spiro linkage by reacting the thiadiazole derivative with a phthalazine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole and phthalazine rings.
Cyclization Reactions: The formation of the spiro linkage itself is a cyclization reaction.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups on the thiadiazole and phthalazine rings .
Scientific Research Applications
Ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Other Thiadiazole Derivatives: Compounds like 4,5-diphenyl-4H-1,2,4-triazole-3-thione share similar structural features and biological activities.
Uniqueness
Ethyl 3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in targeting biological molecules .
Properties
Molecular Formula |
C25H21BrN4O2S |
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Molecular Weight |
521.4 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C25H21BrN4O2S/c1-3-32-24(31)23-28-30(20-15-13-18(26)14-16-20)25(33-23)22-12-8-7-11-21(22)17(2)27-29(25)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3 |
InChI Key |
TUQJYDTXGBYOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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